molecular formula C16H26O4 B14418242 Di-tert-butyl 5-ethenylhex-2-enedioate CAS No. 85870-08-2

Di-tert-butyl 5-ethenylhex-2-enedioate

Cat. No.: B14418242
CAS No.: 85870-08-2
M. Wt: 282.37 g/mol
InChI Key: KTWJZTBPANBUGT-UHFFFAOYSA-N
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Description

Di-tert-butyl 5-ethenylhex-2-enedioate is an organic compound with a complex structure, characterized by the presence of two tert-butyl groups and an ethenyl group attached to a hex-2-enedioate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl 5-ethenylhex-2-enedioate typically involves esterification reactions. One common method is the reaction of 5-ethenylhex-2-enedioic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 5-ethenylhex-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the ethenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Di-tert-butyl 5-ethenylhex-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive ethenyl group.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of di-tert-butyl 5-ethenylhex-2-enedioate involves its interaction with various molecular targets. The ethenyl group can undergo addition reactions with nucleophiles, leading to the formation of new chemical bonds. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butyl oxalate
  • Di-tert-butyl dicarbonate
  • Di-tert-butyl peroxide

Comparison

Di-tert-butyl 5-ethenylhex-2-enedioate is unique due to the presence of both ethenyl and tert-butyl groups, which confer distinct reactivity patterns

Properties

CAS No.

85870-08-2

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

ditert-butyl 5-ethenylhex-2-enedioate

InChI

InChI=1S/C16H26O4/c1-8-12(14(18)20-16(5,6)7)10-9-11-13(17)19-15(2,3)4/h8-9,11-12H,1,10H2,2-7H3

InChI Key

KTWJZTBPANBUGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CCC(C=C)C(=O)OC(C)(C)C

Origin of Product

United States

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